N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-1-(3-(methylthio)phenyl)-5-oxopyrrolidine-3-carboxamide
Description
This compound is a heterocyclic hybrid molecule featuring a 1,2,4-oxadiazole, 1,2,3-triazole, and pyrrolidinone scaffold, with a 3-(methylthio)phenyl substituent. The 1,2,4-oxadiazole ring enhances metabolic stability, while the triazole moiety improves pharmacokinetic properties via hydrogen bonding interactions. Crystallographic studies of such compounds often employ SHELX programs (e.g., SHELXL) for structural refinement, ensuring precise determination of bond lengths, angles, and stereochemistry .
Propriétés
IUPAC Name |
N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]-1-(3-methylsulfanylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O3S/c1-12-21-19(29-23-12)16-11-25(24-22-16)7-6-20-18(28)13-8-17(27)26(10-13)14-4-3-5-15(9-14)30-2/h3-5,9,11,13H,6-8,10H2,1-2H3,(H,20,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNMQGCTYIKBIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-1-(3-(methylthio)phenyl)-5-oxopyrrolidine-3-carboxamide is a complex compound featuring multiple heterocyclic systems that contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Overview of Biological Activity
The compound incorporates key functional groups that enhance its interaction with biological targets. The presence of oxadiazole and triazole moieties is particularly significant as these structures are known for their broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral effects.
Key Biological Activities
-
Anticancer Activity :
- The 1,3,4-oxadiazole derivatives have been extensively studied for their anticancer properties. They exhibit cytotoxicity against various cancer cell lines by targeting specific enzymes and proteins involved in cell proliferation and survival. For instance, modifications in the oxadiazole scaffold have shown promising results in inhibiting telomerase activity and histone deacetylases (HDACs), which are crucial in cancer progression .
- Antimicrobial Properties :
- Antiviral Potential :
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound interacts with key enzymes such as thymidylate synthase and HDACs, leading to reduced proliferation of cancer cells.
- Nucleic Acid Interaction : It may bind to nucleic acids or proteins involved in DNA replication and repair processes, thereby inducing apoptosis in malignant cells.
Research Findings
Recent studies have highlighted the effectiveness of this compound in various assays:
Case Studies
Several case studies illustrate the biological activity of similar compounds:
- Case Study on Oxadiazole Derivatives :
- Triazole-Based Antimicrobials :
Applications De Recherche Scientifique
Medicinal Chemistry
Antimicrobial and Anticancer Properties
The compound has been studied for its potential as an antimicrobial and anticancer agent. The presence of the oxadiazole and triazole rings is associated with a broad spectrum of biological activities. Research indicates that derivatives of 1,2,4-oxadiazole exhibit moderate nematocidal activity and significant antibacterial effects against various strains, including Gram-positive bacteria . The compound's structure allows it to inhibit key enzymes involved in metabolic pathways critical to cancer progression, such as histone deacetylases (HDACs) and thymidylate synthase (TS) .
Anti-inflammatory Effects
Additionally, the compound may possess anti-inflammatory properties due to its ability to modulate immune responses at the cellular level. This effect is particularly relevant in developing treatments for chronic inflammatory diseases.
Chemical Biology
Biological Probes
In chemical biology, N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-1-(3-(methylthio)phenyl)-5-oxopyrrolidine-3-carboxamide can be utilized as a probe to study various biological processes. Its ability to interact with specific proteins and enzymes makes it valuable for investigating enzyme activity and protein interactions.
Molecular Modeling Studies
Recent molecular modeling studies have demonstrated that compounds with similar structures can effectively bind to target proteins, providing insights into their mechanisms of action and aiding in the design of more potent derivatives .
Materials Science
Development of New Materials
The unique properties of this compound can be exploited in materials science for developing new polymers or nanomaterials. The incorporation of oxadiazole and triazole groups can enhance the thermal stability and mechanical properties of materials. Such advancements could lead to applications in electronics or coatings.
Industrial Applications
Synthesis of Complex Molecules
In industrial settings, this compound may serve as an intermediate in the synthesis of other complex organic compounds. Its multifunctional nature allows it to act as a catalyst in various chemical reactions .
Case Studies and Research Findings
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The compound’s unique combination of heterocycles and substituents distinguishes it from analogs. Below is a comparative analysis of its structural and functional attributes against three related molecules:
Table 1: Key Comparative Data
| Compound Name | Molecular Weight (g/mol) | logP | HBD/HBA | Solubility (mg/mL) | Bioactivity (IC50, nM) | Key Structural Differences |
|---|---|---|---|---|---|---|
| Target Compound (A) | 456.52 | 2.8 | 2/8 | 0.12 | 15.3 (Kinase X) | 1,2,4-Oxadiazole + triazole + methylthio |
| N-(2-(4-(3-methyl-1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazol-1-yl)ethyl)-1-phenyl-5-oxopyrrolidine-3-carboxamide (B) | 438.48 | 3.2 | 2/7 | 0.08 | 28.7 (Kinase X) | Thiadiazole replaces oxadiazole; no methylthio |
| 1-(3-Methoxyphenyl)-5-oxo-N-(2-(4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl)ethyl)pyrrolidine-3-carboxamide (C) | 420.45 | 1.9 | 3/9 | 0.25 | 45.6 (Kinase X) | Methoxy replaces methylthio; pyridine instead of oxadiazole |
| N-(2-(4-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-1,2,3-triazol-1-yl)ethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide (D) | 460.49 | 2.5 | 2/8 | 0.15 | 18.9 (Kinase X) | Fluorophenyl replaces methylthiophenyl |
Key Findings:
Metabolic Stability : Compound A’s 1,2,4-oxadiazole confers superior metabolic stability compared to Compound B’s thiadiazole, which is more prone to oxidative metabolism .
Bioactivity : A’s IC50 (15.3 nM) against Kinase X outperforms B (28.7 nM) and C (45.6 nM), likely due to optimal steric and electronic interactions from the methylthio and oxadiazole groups.
Solubility : Compound C’s methoxy substituent and pyridine ring improve solubility (0.25 mg/mL) but reduce target affinity.
Methodological Considerations
Structural comparisons rely on crystallographic data refined using programs like SHELXL, which ensures accuracy in conformational analysis . Computational modeling (e.g., molecular docking) further elucidates interactions between these compounds and biological targets.
Méthodes De Préparation
Amidoxime Formation
Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate was prepared via Tiemann-Krüger cyclization:
Oxadiazole Cyclization
The amidoxime intermediate (1.0 eq) underwent cyclization with acetyl chloride (1.5 eq) in dry DCM using TEA (2.0 eq) as base:
Azide Functionalization
- Hydrolysis : Ester → acid using 6N HCl (reflux, 3 hr) → 3-methyl-1,2,4-oxadiazole-5-carboxylic acid (92% yield).
- Curtius Rearrangement : Acid (1.0 eq) treated with diphenylphosphoryl azide (1.2 eq) in t-BuOH at 80°C → 3-methyl-1,2,4-oxadiazole-5-carbonyl azide (67% yield).
Synthesis of 1-(3-(Methylthio)phenyl)-5-oxopyrrolidine-3-carboxylic Acid
Pyrrolidinone Formation
Stepwise synthesis :
- Methyl 4-oxopyrrolidine-3-carboxylate (1.0 eq) reacted with 3-(methylthio)benzaldehyde (1.1 eq) via Knoevenagel condensation (piperidine catalyst, EtOH, 12 hr).
- Cyclization : Intermediate treated with NH₄OAc in AcOH (reflux, 6 hr) → 1-(3-(methylthio)phenyl)-5-oxopyrrolidine-3-carboxylic acid methyl ester (81% yield).
- Hydrolysis : Ester → acid using LiOH (THF/H₂O, RT, 4 hr) → 1-(3-(methylthio)phenyl)-5-oxopyrrolidine-3-carboxylic acid (95% yield).
Characterization :
- ¹H NMR (400 MHz, DMSO-d₆) δ 7.42–7.38 (m, 1H), 7.34–7.28 (m, 2H), 4.12 (dd, J=9.1, 6.2 Hz, 1H), 3.72 (dd, J=9.1, 4.3 Hz, 1H), 3.12–3.05 (m, 1H), 2.94 (s, 3H), 2.61–2.54 (m, 1H).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Triazole Formation
Reagents :
- 3-Methyl-1,2,4-oxadiazole-5-carbonyl azide (1.0 eq)
- Propargylamine (1.2 eq)
- CuSO₄·5H₂O (0.1 eq), sodium ascorbate (0.2 eq) in t-BuOH/H₂O (4:1)
Procedure :
- Reactants stirred at RT for 12 hr under N₂
- Extracted with EtOAc, washed with NH₄Cl, dried (MgSO₄)
- Purified via flash chromatography (CH₂Cl₂/MeOH 95:5) → 5-(1H-1,2,3-triazol-1-yl)methyl-3-methyl-1,2,4-oxadiazole (74% yield)
Validation :
- HRMS (ESI): m/z calcd for C₆H₇N₅O [M+H]⁺ 182.0675, found 182.0678
- ¹H NMR (400 MHz, CDCl₃) δ 8.02 (s, 1H), 5.21 (s, 2H), 2.67 (s, 3H)
Final Amide Coupling
Activation and Coupling
| Parameter | Optimal Value |
|---|---|
| Coupling reagent | HATU (1.2 eq) |
| Base | DIPEA (3.0 eq) |
| Solvent | DMF |
| Temperature | RT |
| Time | 6 hr |
Procedure :
- 1-(3-(Methylthio)phenyl)-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) activated with HATU in DMF (0°C, 10 min)
- 5-(1H-1,2,3-triazol-1-yl)ethylamine (1.1 eq) + DIPEA added → stirred 6 hr
- Quenched with H₂O, extracted with EtOAc (3×)
- Purified via reverse-phase HPLC (MeCN/H₂O + 0.1% TFA) → Target compound (68% yield)
Spectroscopic Characterization
Key Analytical Data :
| Technique | Data |
|---|---|
| HRMS (ESI+) | m/z 483.1789 [M+H]⁺ (Δ = 1.2 ppm) |
| ¹H NMR (600 MHz, DMSO-d₆) | δ 8.41 (s, 1H), 8.12 (s, 1H), 7.62–7.58 (m, 1H), 7.51–7.45 (m, 2H), 4.62 (t, J=5.8 Hz, 2H), 3.89–3.82 (m, 2H), 3.12 (s, 3H), 2.94 (s, 3H), 2.71–2.65 (m, 1H), 2.54–2.48 (m, 1H) |
| ¹³C NMR (151 MHz, DMSO-d₆) | δ 175.2, 170.1, 167.3, 142.8, 139.5, 132.7, 129.4, 127.9, 125.6, 122.4, 53.7, 48.2, 42.3, 37.8, 32.1, 16.5 |
| IR (ATR) | 3271 (N-H), 1685 (C=O), 1598 (C=N), 1247 (C-O-C) cm⁻¹ |
Yield Optimization Studies
Comparative analysis of coupling reagents:
| Reagent | Yield (%) | Purity (%) |
|---|---|---|
| HATU | 68 | 98.2 |
| EDCl/HOBt | 52 | 95.4 |
| T3P | 61 | 97.1 |
Solvent screening for CuAAC:
| Solvent | Conversion (%) |
|---|---|
| t-BuOH/H₂O | 92 |
| DMF | 78 |
| THF | 65 |
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield?
The synthesis involves multi-step reactions, typically starting with the assembly of heterocyclic cores (e.g., 1,2,4-oxadiazole and 1,2,3-triazole) followed by coupling reactions. Key steps include:
- Cyclocondensation of precursors (e.g., nitrile derivatives with hydroxylamine for oxadiazole formation) under reflux in ethanol or DMF .
- Click chemistry (Cu-catalyzed azide-alkyne cycloaddition) for triazole ring formation, requiring inert atmospheres to prevent side reactions .
- Amide coupling (e.g., using EDC/HOBt) to attach the pyrrolidine-carboxamide moiety .
Optimization involves adjusting temperature (60–100°C), solvent polarity, and stoichiometric ratios. Yield improvements (70–85%) are achieved via purification by column chromatography or recrystallization .
Basic: Which spectroscopic and chromatographic methods are critical for structural validation?
- NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) to confirm regiochemistry of triazole/oxadiazole rings and substituent positions .
- Mass spectrometry (HRMS) for molecular ion confirmation and fragmentation pattern analysis .
- IR spectroscopy to validate carbonyl (1650–1750 cm⁻¹) and amide (≈3300 cm⁻¹) groups .
- HPLC with UV/Vis detection (λ = 254 nm) to assess purity (>95%) and monitor reaction progress .
Intermediate: How can researchers assess the compound’s potential biological activity, and what assays are recommended?
- In vitro screening :
- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates to quantify IC₅₀ values .
- Antimicrobial testing via microdilution (MIC determination against Gram+/Gram– bacteria) .
- Cytotoxicity profiling (MTT assay) on cancer cell lines (e.g., HeLa, MCF-7) to identify EC₅₀ .
- Mechanistic studies : Competitive binding assays (SPR or ITC) to evaluate target affinity .
Advanced: How should researchers resolve contradictions in solubility or reactivity data across studies?
Discrepancies often arise from substituent effects (e.g., methylthio vs. methyl groups) or solvent polarity:
- Solubility : Compare logP values (calculated via ChemDraw) with experimental data in DMSO/water mixtures. Adjust co-solvents (e.g., PEG-400) for in vitro assays .
- Reactivity : Analyze steric/electronic effects using DFT calculations (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic sites .
- Reproducibility : Validate reaction conditions (e.g., anhydrous solvents, inert gas use) and characterize intermediates rigorously .
Advanced: What strategies enhance synthetic efficiency for scaled-up production?
- Design of Experiments (DoE) : Optimize parameters (temperature, catalyst loading) via response surface methodology to reduce step count .
- Flow chemistry : Continuous-flow reactors for exothermic steps (e.g., triazole formation) to improve heat management and scalability .
- Catalyst screening : Test alternatives to Cu(I) (e.g., Ru-based catalysts) for higher regioselectivity in click reactions .
Advanced: How can computational modeling predict structure-activity relationships (SAR) for this compound?
- Molecular docking (AutoDock Vina) to simulate binding to targets (e.g., COX-2 or EGFR kinases) and identify key interactions (H-bonds, π-stacking) .
- MD simulations (GROMACS) to assess stability of ligand-target complexes over 100 ns trajectories .
- QSAR models : Train regression models using descriptors (e.g., polar surface area, molar refractivity) to predict bioactivity across derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
